molecular formula C16H16N2OS3 B6477561 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-[(thiophen-2-yl)methyl]urea CAS No. 2640979-19-5

3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-[(thiophen-2-yl)methyl]urea

Cat. No.: B6477561
CAS No.: 2640979-19-5
M. Wt: 348.5 g/mol
InChI Key: IHJDMKKDMPTLGN-UHFFFAOYSA-N
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Description

3-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-1-[(thiophen-2-yl)methyl]urea is a urea derivative featuring a central urea (–NH–CO–NH–) scaffold substituted with two distinct thiophene-based moieties. The structure comprises:

  • A 2,2'-bithiophene unit linked via an ethyl chain (–CH₂–CH₂–) to the urea nitrogen.
  • A thiophen-2-ylmethyl group (–CH₂–C₄H₃S) attached to the adjacent urea nitrogen.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS3/c19-16(18-11-13-3-1-9-20-13)17-8-7-12-5-6-15(22-12)14-4-2-10-21-14/h1-6,9-10H,7-8,11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJDMKKDMPTLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Urea-Based Thiophene Derivatives

Compound Name Key Structural Features Reference
3-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-1-[(thiophen-2-yl)methyl]urea (Target) Urea core, ethyl-linked bithiophene, thiophen-2-ylmethyl
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Urea-like amide, cyano-thiophene, pyrazole
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) Urea with hydrazone, tetrahydrobenzo[b]thiophene, benzoyl
5-(4-Hydroxy-3-methoxy-1-butynyl)-2,2'-bithiophene (1) Bithiophene with hydroxy-methoxy-alkynyl substituent

Key Observations :

  • Unlike 5-(4-hydroxy-3-methoxy-1-butynyl)-2,2'-bithiophene (a natural product with anti-inflammatory activity ), the target lacks polar hydroxyl/methoxy groups, suggesting divergent solubility or bioactivity profiles.

Key Observations :

  • The target’s synthesis may mirror cross-coupling strategies used for 3-decyl-2,2'-bithiophene-5-carboxylic acid ethyl esters (e.g., Scheme 1 in ).
  • Urea formation could adopt carbodiimide-mediated coupling , similar to hydrazone-urea derivatives in .

Table 3: Functional Comparison with Bithiophene Derivatives

Compound Biological Activity/Property Notes Reference
Target Compound Not reported (predicted) Potential H-bond donor (urea), π-conjugation
5-(3,4-Dihydroxybut-1-ynyl)-2,2'-bithiophene (4) Anti-inflammatory (IC₅₀: 12.3 µM vs. LPS-induced nitrite) Polar substituents enhance bioavailability
α-Terthienyl (3) Phototoxic, antiviral Extended conjugation enables UV absorption

Key Observations :

  • The target’s urea group may improve water solubility compared to non-polar bithiophenes like α-terthienyl .
  • Lack of hydroxyl/alkynyl groups (cf. compound 4 ) could reduce anti-inflammatory efficacy but improve stability under physiological conditions.

Optoelectronic Potential

  • The bithiophene-ethyl-thiophene system in the target compound resembles donor-acceptor (D–A) architectures in 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazole derivatives, which exhibit tunable absorption/emission spectra .
  • The urea group’s electron-withdrawing nature may lower the HOMO-LUMO gap compared to ester/carboxylate-substituted bithiophenes (e.g., methyl 2,2'-bithiophene-5-carboxylate ).

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